Platelet Activating Factor C-18:1 is classified as a phospholipid, specifically an ether-linked phospholipid. It is produced in low concentrations in mammalian tissues, particularly in the brain and immune cells. The synthesis of this compound occurs primarily through two pathways: the remodeling pathway and the de novo synthesis pathway. The remodeling pathway involves the modification of existing membrane lipids, while the de novo pathway synthesizes it from simpler precursors such as 1-alkyl-2-acetyl-sn-glycerol and cytidine diphosphate-choline .
The synthesis of Platelet Activating Factor C-18:1 can occur via two main pathways:
Both pathways are influenced by various factors such as calcium ion concentration and energy availability, which can affect enzyme activity and substrate availability.
Platelet Activating Factor C-18:1 has a specific molecular structure characterized by its unique ether bond and acyl chain. Its structural formula is represented as:
Key structural features include:
The molecular weight of Platelet Activating Factor C-18:1 is approximately 507.684 g/mol, with a purity level often exceeding 99% in commercial preparations .
Platelet Activating Factor C-18:1 participates in several chemical reactions that are vital for its function:
The mechanism of action of Platelet Activating Factor C-18:1 primarily involves its interaction with the platelet activating factor receptor (PAFR). Upon binding:
In pathological conditions, elevated levels of Platelet Activating Factor C-18:1 can lead to excessive inflammatory responses and contribute to neurodegenerative diseases due to neuronal apoptosis linked with glutamate toxicity .
Platelet Activating Factor C-18:1 exhibits several notable physical and chemical properties:
Platelet Activating Factor C-18:1 has numerous scientific applications due to its biological significance:
PAF C-18:1 (1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine) is an ether-linked glycerophospholipid with a distinctive molecular architecture. Its structure comprises:
This O-alkyl-ether classification places PAF C-18:1 within the platelet-activating factor (PAF) family, characterized by the ether bond’s resistance to phospholipase A1 (PLA1) hydrolysis. The cis-double bond at C9 of its 18-carbon chain introduces a 30° kink, enhancing membrane fluidity and altering packing density compared to saturated analogs [1] [9].
Table 1: Atomic Composition and Physicochemical Parameters of PAF C-18:1
Property | Value |
---|---|
Molecular Formula | C₂₈H₅₆NO₇P |
Molecular Weight | 549.7 g/mol |
Exact Mass | 549.3794 g/mol |
LogP | 7.25 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 103.9 Ų |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCOCC@HOC(=O)C |
PAF C-18:1 exhibits nuanced functional differences from other PAF isoforms due to alkyl chain length and saturation:
Table 2: Structural and Functional Comparison of Key PAF Isoforms
Compound | sn-1 Chain | Molecular Weight (g/mol) | Key Bioactivities | Receptor Binding Affinity (Relative) |
---|---|---|---|---|
PAF C-18:1 | 18:1 (oleoyl) | 549.7 | Eosinophil chemotaxis, moderate platelet activation | Intermediate |
PAF C-16 | 16:0 (palmitoyl) | 523.7 | Potent platelet aggregation, neutrophil activation | High |
PAF C-18 | 18:0 (stearyl) | 551.7 | Vasodilation, weak inflammatory signaling | Low |
Lyso-PAF C-18 | 18:1 (oleoyl) | 507.6 | Inactive precursor; no acute bioactivity | Negligible |
The acetyl moiety at the sn-2 position is non-negotiable for PAF receptor (PAF-R) binding:
Notably, 2-O-methyl or 2-O-ethyl analogs show attenuated activity, confirming the acetyl group’s unique steric and electronic properties [3] .
The oleoyl ether chain governs PAF C-18:1’s membrane behavior:
Table 3: Biophysical Properties of PAF C-18:1 in Model Membranes
Parameter | Value | Method |
---|---|---|
Critical Micelle Concentration | 0.8 µM | Fluorescence spectroscopy |
Membrane Insertion Half-time | <2 ms | Stopped-flow kinetics |
Lateral Diffusion Coefficient | 5.2 µm²/s | FRAP microscopy |
Phase Transition Temp (DMPC) | 18°C (vs. 23°C control) | Differential scanning calorimetry |
The V-shaped oleoyl chain creates a 0.3 nm² molecular footprint, causing negative curvature stress that facilitates membrane fusion during exocytosis [9].
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